Methyl 4-nitrobenzo[b]thiophene-2-carboxylate Methyl 4-nitrobenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 34084-87-2
VCID: VC2857913
InChI: InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3
SMILES: COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-]
Molecular Formula: C10H7NO4S
Molecular Weight: 237.23 g/mol

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate

CAS No.: 34084-87-2

Cat. No.: VC2857913

Molecular Formula: C10H7NO4S

Molecular Weight: 237.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate - 34084-87-2

Specification

CAS No. 34084-87-2
Molecular Formula C10H7NO4S
Molecular Weight 237.23 g/mol
IUPAC Name methyl 4-nitro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3
Standard InChI Key SUEKXWDIHCBEHT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate (CAS No. 34084-87-2) is characterized by the molecular formula C₁₀H₇NO₄S and a molecular weight of 237.23 g/mol . The IUPAC name for this compound is methyl 4-nitro-1-benzothiophene-2-carboxylate, though it is also known by several synonyms including 4-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester .

The compound's structure features several key components:

  • A benzothiophene core (fused benzene and thiophene rings)

  • A nitro group (NO₂) at the 4-position

  • A methyl carboxylate group at the 2-position

The presence of these functional groups, particularly the nitro group and the thiophene ring, contributes significantly to the compound's chemical reactivity and potential applications.

Structural Characteristics

The compound contains a planar heterocyclic system with the following structural elements:

Structural FeatureDescription
Core structureBenzo[b]thiophene
Substituent at position 2Methyl carboxylate (-COOCH₃)
Substituent at position 4Nitro group (-NO₂)
Molecular weight237.23 g/mol
Heavy atomsCarbon, hydrogen, nitrogen, oxygen, sulfur

The thiophene ring provides an electron-rich system, while the nitro group acts as an electron-withdrawing substituent, creating an interesting electronic distribution within the molecule.

Synthesis Methods

Several methods have been reported for the synthesis of methyl 4-nitrobenzo[b]thiophene-2-carboxylate and related benzothiophene derivatives.

Direct Synthesis Approach

A common synthetic route involves the reaction between appropriately substituted benzaldehydes and methyl thioglycolate in the presence of a base. This approach is similar to the synthesis of related benzothiophene compounds described in the literature .

For analogous compounds, the following procedure has been documented:

  • Under inert atmosphere (N₂), a solution of fluorobenzaldehyde derivative, methyl thioglycolate, and a base (typically triethylamine) in anhydrous DMSO

  • The reaction mixture is stirred at elevated temperatures (typically 60-80°C)

  • The product is isolated through precipitation in ice water followed by filtration

Microwave-Assisted Synthesis

For similar benzothiophene derivatives, microwave-assisted synthesis has been reported, which can significantly reduce reaction times and improve yields . This method could potentially be adapted for the synthesis of methyl 4-nitrobenzo[b]thiophene-2-carboxylate.

Chemical Reactivity

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate demonstrates various reactivity patterns, particularly in hydrolysis reactions.

Ester Hydrolysis

The compound readily undergoes hydrolysis to form 4-nitrobenzo[b]thiophene-2-carboxylic acid. This transformation has been documented under the following conditions:

  • Reaction with lithium hydroxide monohydrate in a methanol/water mixture

  • Stirring at 80°C for 4 hours

  • Acidification with hydrochloric acid

  • Isolation of the carboxylic acid product by filtration

The reaction proceeds with good yields, with reported conversion of 180 mg of methyl 4-nitrobenzo[b]thiophene-2-carboxylate yielding 162 mg of the corresponding carboxylic acid .

Functional Group Transformations

The nitro group in the compound can potentially undergo reduction to form amino derivatives, similar to what has been observed with related compounds such as methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate . These amino derivatives are valuable intermediates in the synthesis of more complex structures.

Applications in Organic Synthesis

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with desired properties.

Synthesis of Bioactive Compounds

The compound can be used as a precursor in the synthesis of compounds with potential biological activities. For example:

  • After hydrolysis to the corresponding acid, it can be converted to hydrazides and subsequently to acylhydrazones, which have been investigated for antimicrobial properties

  • The carboxylic acid derivative can be incorporated into more complex structures that may exhibit kinase inhibitory activity

Building Block for Heterocyclic Compounds

The reactivity of the ester group allows for the incorporation of this compound into larger heterocyclic systems. For instance, related benzothiophene derivatives have been used in the synthesis of:

  • Benzothienopyrimidinones

  • Tetrahydrothieno[2,3-c]pyridine derivatives

  • Other fused heterocyclic systems with potential pharmaceutical applications

Comparative Analysis with Related Compounds

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate belongs to a family of substituted benzothiophene derivatives, and comparing it with related compounds provides insights into structure-activity relationships.

Comparison with Other Nitrobenzothiophene Derivatives

CompoundPosition of Nitro GroupMolecular WeightNotable Features
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate4-position237.23 g/molSubject of this review
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate5-position237.23 g/molIsomer with different substitution pattern
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate7-position237.23 g/molAnother positional isomer

The position of the nitro group on the benzene ring of the benzothiophene scaffold can significantly influence the compound's electronic properties and, consequently, its reactivity and potential biological activities .

Comparison with Amino Derivatives

The reduction of the nitro group leads to amino derivatives, which exhibit different chemical and potential biological properties:

CompoundFunctional GroupMolecular Properties
Methyl 4-nitrobenzo[b]thiophene-2-carboxylateNitro (-NO₂)Electron-withdrawing, potential for reduction
Methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylateAmino (-NH₂) and Nitro (-NO₂)Contains both electron-donating and electron-withdrawing groups
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylateAmino (-NH₂) and Nitro (-NO₂) at different positionsDifferent substitution pattern affecting electronic distribution

Current Research and Future Directions

Research involving methyl 4-nitrobenzo[b]thiophene-2-carboxylate and related benzothiophene derivatives continues to evolve, with several promising directions.

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and environmentally friendly methods for synthesizing benzothiophene derivatives, including:

  • Microwave-assisted synthesis for reduced reaction times and improved yields

  • Alternative catalytic systems for the formation of the benzothiophene scaffold

  • Green chemistry approaches to minimize waste and hazardous reagents

Medicinal Chemistry Applications

The potential of benzothiophene derivatives in medicinal chemistry remains an active area of research:

  • Development of kinase inhibitors for inflammatory diseases and cancer

  • Investigation of antimicrobial compounds, particularly against drug-resistant bacteria

  • Exploration of structure-activity relationships to optimize biological activities

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